![molecular formula C11H14BCl2NO2 B1387092 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 408492-27-3](/img/structure/B1387092.png)
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H14BCl2NO2 . It is also known by other names such as “2,6-Dichloropyridine-4-boronic acid, pinacol ester” and "Pyridine, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Molecular Structure Analysis
The molecular weight of this compound is 274.0 g/mol . The InChI string representation of its structure is “InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3” and the corresponding canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CC(=NC(=C2)Cl)Cl" .Physical And Chemical Properties Analysis
This compound has a melting point of 116.0 120.0 °C . It is a solid at 20°C . The compound has a predicted boiling point of 373.2±42.0 °C and a predicted density of 1.24±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis
This compound serves as a boronic acid ester , which is a critical reagent in organic synthesis . It is particularly useful in Suzuki-Miyaura cross-coupling reactions , where it acts to form carbon-carbon bonds. This is essential for constructing complex organic molecules, including pharmaceuticals and polymers.
Drug Discovery
In the realm of drug discovery, this compound’s ability to participate in cross-coupling reactions makes it invaluable for creating diverse molecular libraries . These libraries are screened for biological activity, helping to identify potential new drugs.
Material Science
Researchers in material science utilize this compound to introduce boron into materials, which can alter their electronic and optical properties . This is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis
The compound is used to prepare catalysts that facilitate various chemical reactions . These catalysts can be fine-tuned by modifying the boronic ester, leading to more efficient and selective synthesis processes.
Agricultural Chemistry
In agricultural chemistry, this compound is explored for creating new agrochemicals . Its role in forming stable carbon-boron bonds is leveraged to develop pesticides and herbicides with novel modes of action.
Boron Neutron Capture Therapy (BNCT)
Although not directly used in BNCT, compounds like this one are studied for their potential to deliver boron atoms to cancer cells . Boron, when exposed to neutrons, undergoes reactions that destroy cancer cells, making it a promising area of cancer research.
Safety and Hazards
The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The result is the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius and has a melting point of 116.0 to 120.0 °C . These properties may influence its bioavailability.
Result of Action
The borylation process it’s involved in can lead to the formation of pinacol benzyl boronate , which can be used in various chemical reactions.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other chemicals . For instance, the compound is stable at a temperature of 2-8°C . Additionally, the presence of transition metal catalysts is necessary for the hydroboration process .
properties
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDHAOFDBNZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659244 | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
408492-27-3 | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408492-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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